Fatigue Incidence: Pheniramine Maleate Shows 76% Lower Fatigue Rate Versus Chlorpheniramine Maleate in Controlled Clinical Trial
In a randomized clinical trial of 131 patients with seasonal allergic rhinitis, a combination product containing pheniramine maleate was compared against a combination containing chlorpheniramine maleate. The incidence of fatigue was 6% in the pheniramine-containing arm versus 25% in the chlorpheniramine-containing arm (P < 0.01), representing a 76% relative reduction [1].
| Evidence Dimension | Fatigue incidence |
|---|---|
| Target Compound Data | 6% (pheniramine maleate-containing combination) |
| Comparator Or Baseline | Chlorpheniramine maleate-containing combination: 25% |
| Quantified Difference | 19 percentage point absolute reduction; 76% relative reduction (P < 0.01) |
| Conditions | 131 patients with seasonal allergic rhinitis; twice-daily dosing; 14-day trial |
Why This Matters
Fatigue is a primary driver of patient non-adherence and functional impairment; a 76% lower incidence directly translates to superior real-world tolerability and distinguishes pheniramine maleate as the preferred alkylamine for daytime use.
- [1] Prevost M, et al. Comparative study of SCH 434 and CTM-D in the treatment of seasonal allergic rhinitis. Clin Ther. 1994;16(1):50-56. View Source
